molecular formula C15H12F3N3O2 B2985667 2-benzoyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide CAS No. 905432-74-8

2-benzoyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide

Cat. No.: B2985667
CAS No.: 905432-74-8
M. Wt: 323.275
InChI Key: LOCHUWJMIWIGCV-UHFFFAOYSA-N
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Description

2-Benzoyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide is a synthetic hydrazinecarboxamide derivative characterized by a benzoyl group at position 2 and a 3-(trifluoromethyl)phenyl substituent on the carboxamide nitrogen. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the benzoyl and aryl hydrazinecarboxamide moieties enable diverse intermolecular interactions, such as hydrogen bonding and π-π stacking .

Properties

IUPAC Name

1-benzamido-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O2/c16-15(17,18)11-7-4-8-12(9-11)19-14(23)21-20-13(22)10-5-2-1-3-6-10/h1-9H,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCHUWJMIWIGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-benzoyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H12F3N3O2C_{15}H_{12}F_3N_3O_2 with a molecular weight of 323.27 g/mol. The trifluoromethyl group significantly influences the compound's reactivity and biological activity, enhancing lipophilicity and metabolic stability, which are critical for pharmaceutical applications.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)aniline with benzoyl hydrazinecarboxamide through standard organic synthesis techniques. The resulting product can be characterized using various spectral methods, including NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that derivatives of hydrazinecarboxamides, including this compound, exhibit promising antimicrobial properties. A study evaluated its efficacy against Mycobacterium tuberculosis and non-tuberculous mycobacteria such as M. avium and M. kansasii. The minimum inhibitory concentration (MIC) values were determined to be ≥ 62.5 µM, indicating mild activity against these pathogens .

Enzyme Inhibition

The compound has been screened for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two enzymes critical in neurodegenerative diseases. The IC50 values for AChE inhibition ranged from 27.04 to 106.75 µM, while BuChE inhibition showed IC50 values between 58.01 and 277.48 µM . Notably, some derivatives demonstrated lower IC50 values than the clinically used drug rivastigmine, suggesting potential as therapeutic agents in treating conditions like Alzheimer's disease.

Study on Antimycobacterial Activity

A comprehensive study focused on the antimycobacterial activity of various derivatives of hydrazinecarboxamides, including the target compound. The results indicated that while some compounds had promising activity against M. tuberculosis, their solubility issues limited the determination of precise MIC values for many derivatives .

Enzyme Inhibition Analysis

In another study, researchers synthesized a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and tested them for enzyme inhibition. The most potent inhibitors were identified as those with longer alkyl chains (C13-C15), which showed significant selectivity towards AChE over BuChE . Molecular docking studies suggested that these compounds act as non-covalent inhibitors positioned near the catalytic triad of the enzymes.

Scientific Research Applications

2-benzoyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide is structurally similar to N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide and is used in applications such as drug development and organic synthesis.

N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which are structurally related, have demonstrated potential as antimicrobial agents and enzyme inhibitors . These compounds were derived from 4-(trifluoromethyl)benzohydrazide using three synthetic methods and were characterized by spectral methods .

Antimicrobial Applications:
N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides have shown antibacterial activity against Mycobacterium tuberculosis, nontuberculous mycobacteria, Gram-positive cocci (including methicillin-resistant Staphylococcus aureus), yeasts, and molds . Derivatives of 4-(trifluoro-methyl)benzohydrazide have demonstrated effectiveness as antibacterial molecules .

Enzyme Inhibition:
These compounds have been screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . Hydrazinecarboxamides, in general, have shown moderate inhibition of both AChE and BuChE, with some exhibiting lower IC50 values for AChE than the drug rivastigmine . N-Tridecyl/pentadecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides were identified as potent and selective inhibitors of AChE . For BuChE inhibition, alkyl chain lengths from C5 to C7 are optimal substituents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

The meta-substituted trifluoromethyl group in the target compound distinguishes it from analogs like N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides (e.g., compounds 2a–2q in –7), which feature a para-CF₃ group on the benzoyl ring. For example, para-CF₃ compounds exhibit stronger electron-withdrawing effects, which may enhance stability but reduce nucleophilic reactivity compared to meta-substituted derivatives .

Alkyl vs. Aryl Substituents

The target compound’s 3-(trifluoromethyl)phenyl carboxamide substituent contrasts with N-alkyl derivatives (e.g., 2g : N-heptyl; 2o : N-pentadecyl). Alkyl chains increase lipophilicity, as evidenced by higher melting points in longer-chain analogs (e.g., 2q : N-octadecyl, mp 196°C vs. 2g : N-heptyl, mp 210.5–212.5°C) . In contrast, the aromatic 3-(trifluoromethyl)phenyl group in the target compound likely enhances π-π interactions with aromatic residues in proteins, a feature leveraged in pesticide design (e.g., flutolanil, a structurally related benzamide pesticide with a CF₃ group) .

Physicochemical Properties and Spectral Data

Table 1: Comparative Physicochemical Properties of Selected Hydrazinecarboxamides

Compound Name Substituent Melting Point (°C) IR (C=O stretch, cm⁻¹) $^{1}\text{H-NMR}$ (NH signals, δ ppm) Reference
2-Benzoyl-N-[3-(CF₃)phenyl]-1-carboxamide 3-(CF₃)phenyl Not reported ~1668–1638* ~10.31 (s, NH)
N-Heptyl-2-[4-(CF₃)benzoyl]-1-carboxamide (2g ) n-Heptyl 210.5–212.5 1668, 1638 10.31 (s, NH), 7.88–7.84 (m, NH)
N-Hexadecyl-2-[4-(CF₃)benzoyl]-1-carboxamide (2p ) n-Hexadecyl 180.0–182.0 1666, 1635 10.30 (s, NH), 7.85–7.82 (m, NH)

*Inferred from analogous compounds in –6.

Key Spectral Observations:

  • IR Spectroscopy : All compounds show characteristic C=O stretches near 1668–1635 cm⁻¹, consistent with hydrazinecarboxamide and benzoyl carbonyl groups .
  • $^{1}\text{H-NMR}$ : NH protons resonate at δ ~10.3 ppm, while alkyl chain protons in 2g and 2p appear at δ 0.84–3.00 ppm .

Antimycobacterial Activity

N-Alkyl derivatives (e.g., 2f ) exhibit antimycobacterial activity, with potency influenced by alkyl chain length. Shorter chains (C1–C7) show moderate activity, while longer chains (C16–C18) enhance membrane disruption but reduce solubility . The target compound’s aryl substituent may shift the mechanism toward enzyme inhibition, as seen in related CF₃-containing pesticides (e.g., flubenzimine) .

Multitarget Potential

Hydrazinecarboxamides with CF₃ groups are reported to interact with multiple biological targets, including fungal cytochrome P450 enzymes and bacterial cell wall synthesis pathways. The meta-CF₃ substitution in the target compound could improve selectivity for fungal targets over mammalian systems .

Q & A

Q. What are the recommended synthetic routes for 2-benzoyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving: (i) Coupling reactions : React 3-(trifluoromethyl)aniline with benzoyl hydrazine precursors under reflux in anhydrous conditions (e.g., THF or DMF) using carbodiimide coupling agents (e.g., EDC/HOBt) to form the hydrazinecarboxamide backbone . (ii) Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the hydrazinecarboxamide linkage (δ 9–10 ppm for NH protons) and trifluoromethyl group (δ 110–120 ppm in 13^13C) .
  • X-ray Crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding between hydrazine and benzoyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 349.1) .

Q. What are the key stability considerations for this compound under experimental conditions?

  • Methodological Answer :
  • Hydrolytic Stability : Avoid prolonged exposure to moisture due to potential cleavage of the hydrazinecarboxamide bond. Store under inert gas (argon) at –20°C .
  • Photostability : Protect from UV light, as the trifluoromethylphenyl group may undergo radical-mediated degradation .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to screen against kinase or receptor databases (e.g., EGFR, VEGFR) based on structural analogs .
  • QSAR Analysis : Correlate electronic descriptors (e.g., Hammett σ values for the trifluoromethyl group) with activity data to optimize substituents .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Validation : Compare cytotoxicity assays (e.g., MTT vs. resazurin) under standardized conditions (pH 7.4, 37°C) to rule out false positives .
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., hydrolyzed hydrazine intermediates) that may interfere with activity .

Q. What strategies enhance the selectivity of this compound for specific molecular targets?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the benzoyl group with heteroaromatic rings (e.g., pyridine) to modulate binding affinity .
  • Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) to improve target tissue delivery .

Q. How to analyze the compound’s pharmacokinetic properties in preclinical models?

  • Methodological Answer :
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .
  • Plasma Protein Binding : Use ultrafiltration assays to measure unbound fraction, adjusting for trifluoromethyl’s lipophilicity .

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